N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Description
N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a diazepane ring, a hydroxyphenyl group, and a methylpropanoyl moiety
Properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)18(24)21-11-4-12-22(14-13-21)19(25)20-10-3-5-16-6-8-17(23)9-7-16/h6-9,15,23H,3-5,10-14H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJBOOERJVXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)C(=O)NCCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a hydroxyphenyl derivative.
Introduction of the Methylpropanoyl Group: The methylpropanoyl group is attached through an acylation reaction, often using an acid chloride or anhydride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using coupling agents such as carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties, given its structural features that are common in pharmacologically active compounds.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups that can participate in polymerization reactions.
Mechanism of Action
The mechanism of action of N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl group could participate in hydrogen bonding, while the diazepane ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-hydroxyphenyl)propyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide: can be compared to other diazepane derivatives and hydroxyphenyl compounds.
Diazepam: A well-known diazepane derivative used as a medication.
4-Hydroxyphenylacetic acid: A simpler hydroxyphenyl compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
